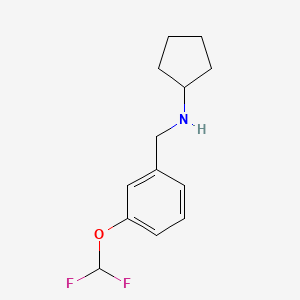

Cyclopentyl-(3-difluoromethoxy-benzyl)-amine

Overview

Description

“Cyclopentyl-(3-difluoromethoxy-benzyl)-amine” is a chemical compound. It is derived from 3-(Difluoromethoxy)benzyl bromide and 3-(Difluoromethoxy)benzyl alcohol .

Molecular Structure Analysis

The molecular structure of the related compound 3-(Difluoromethoxy)benzyl bromide has the molecular formula C8H7BrF2O . The average mass is 237.041 Da and the monoisotopic mass is 235.964828 Da .Physical and Chemical Properties Analysis

The physical and chemical properties of the related compound 3-(Difluoromethoxy)benzyl bromide include a molecular weight of 237.04 . The compound is a solid .Scientific Research Applications

Synthesis and Characterization

Mild and Metal-Free Synthesis : A study by Parmar and Rueping (2014) presented a mild intramolecular fluoro-cyclisation of benzylic alcohols and amines using Selectfluor. This approach afforded fluorinated heterocycles with 1,3-disubstitution, highlighting the dual role of Selectfluor as both a fluorine source and a base, proving essential for reactivity Parmar & Rueping, 2014.

Catalysis in Amine Production : Guo et al. (2019) investigated the catalytic activity of Ru/Nb2O5 catalysts with varying Nb2O5 morphologies for the reductive amination of cyclopentanone. The study found that layered Nb2O5 material, due to its high surface area and resultant high Ru dispersion, showed the highest catalytic activity, providing insights into the synthesis of cyclopentylamine, a value-added chemical Guo et al., 2019.

Mechanistic Insights and Reaction Pathways

Mechanistic Studies on Tropene Derivatives : Sakai, Ridder, and Hartwig (2006) explored the consecutive inter- and intramolecular hydroamination of cycloheptatriene to produce tropene derivatives, pharmaceutically relevant frameworks. Their mechanistic studies suggested some reversible steps in the overall process, providing valuable insights into the reaction kinetics Sakai, Ridder, & Hartwig, 2006.

Catalysis and Synthesis of Phosphonic Acids : Rabasso, Louaisil, and Fadel (2006) presented a method to prepare α-amino cyclobutyl-, cyclopentyl-, cyclohexyl- and 4- and 3-heterocyclohexyl-phosphonates from carbocyclic and heterocyclic ketones. This synthesis method contributes to the understanding of the synthesis of amino tetrahydropyranyl-, tetrahydrothiopyranyl-, 4- and 3-piperidinyl-phosphonic acids Rabasso, Louaisil, & Fadel, 2006.

Applications in Material Science

Polysiloxane Synthesis and Characterization : Dworak and Soucek (2007) synthesized cyclopentyl- and cyclohexyl-substituted polysiloxanes terminated with amino groups. They studied the mechanical and physical properties of the resulting crosslinked epoxy-amine films, contributing to the understanding of amine-terminated cycloaliphatic substituted polysiloxanes and their applications Dworak & Soucek, 2007.

Insights into Reaction Catalysis and Efficiency

Dual Functions in Catalysis : Tong et al. (2019) designed a PtCo/CeO2 catalyst for hydrogen-borrowing amination of alcohols, focusing on the conversion of cyclopentanol to cyclopentanylamine. The study highlighted the dual roles of CoOx species in enhancing both selectivity and catalytic activity, offering an in-depth understanding of the catalysis process and the role of CoOx in PtCo/CeO2 catalysts Tong et al., 2019.

Safety and Hazards

Properties

IUPAC Name |

N-[[3-(difluoromethoxy)phenyl]methyl]cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F2NO/c14-13(15)17-12-7-3-4-10(8-12)9-16-11-5-1-2-6-11/h3-4,7-8,11,13,16H,1-2,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKCGCDESKFTOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC2=CC(=CC=C2)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Hydroxybenzo[d]thiazole-2-carbaldehyde](/img/structure/B1406116.png)

![7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine](/img/structure/B1406118.png)

![7-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1406125.png)